2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole
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Overview
Description
2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromomethyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole typically involves the reaction of 5-(propan-2-yl)-1,3,4-thiadiazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products typically involve the removal of the bromine atom or reduction of other functional groups.
Scientific Research Applications
2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group can serve as a reactive site for covalent modification of target molecules, while the thiadiazole ring can interact with various biological targets through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole
- 2-(Iodomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole
- 2-(Methyl)-5-(propan-2-yl)-1,3,4-thiadiazole
Uniqueness
2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole is unique due to the presence of the bromomethyl group, which provides a versatile site for further chemical modifications. The combination of the bromomethyl group and the thiadiazole ring enhances its reactivity and potential for diverse applications compared to its analogs with different halogen substituents.
Properties
IUPAC Name |
2-(bromomethyl)-5-propan-2-yl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S/c1-4(2)6-9-8-5(3-7)10-6/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMFVAURXUQTNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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